![molecular formula C22H19N3O4S2 B2915829 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-45-9](/img/structure/B2915829.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N3O4S2 and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Antitumor and Antifolate Properties
- Research Context: The pyrrolo[2,3-d]pyrimidine scaffold, a part of the chemical structure, has been conducive to dual dihydrofolate reductase (DHFR) and thymidylate synthase (TS) inhibitory activity. This property is significant in the context of antitumor applications.
- Key Findings: A study by Gangjee et al. (2005) demonstrated that certain compounds with this scaffold showed potent inhibitory activity against human DHFR and TS, important targets in cancer treatment. Another study by Gangjee et al. (2009) further confirmed the potential of these compounds as dual inhibitors in antitumor therapy, indicating their effectiveness against a range of tumor cells in culture.
- Implications: These findings suggest the utility of such compounds in developing new antitumor agents, particularly due to their dual inhibitory properties on key enzymes involved in cancer cell proliferation.
- Gangjee et al., 2005 - Journal of Medicinal Chemistry
- Gangjee et al., 2009 - Journal of Medicinal Chemistry
3. Inhibition of Tubulin Polymerization
- Research Context: Compounds with this structure have been found to induce apoptosis by inhibiting tubulin polymerization, a process crucial for cell division.
- Key Findings: Kemnitzer et al. (2009) discovered that certain analogues effectively induced apoptosis in cancer cells by inhibiting tubulin polymerization. This suggests their potential use in designing anticancer therapies targeting cell division mechanisms.
- Implications: This discovery highlights the potential of these compounds in cancer research, particularly for therapies aimed at interrupting the cell cycle in cancer cells.
- Kemnitzer et al., 2009 - Bioorganic & Medicinal Chemistry LettersIn conclusion, the research applications of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide predominantly lie in its antitumor properties, role in the synthesis of novel heterocyclic compounds, and its ability to inhibit tubulin polymerization, indicating potential for developing new anticancer therapies.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-13-2-5-15(6-3-13)25-21(27)20-16(8-9-30-20)24-22(25)31-11-19(26)23-14-4-7-17-18(10-14)29-12-28-17/h2-7,10H,8-9,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMPTZXIDPGVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)
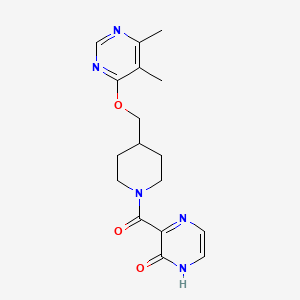
![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)
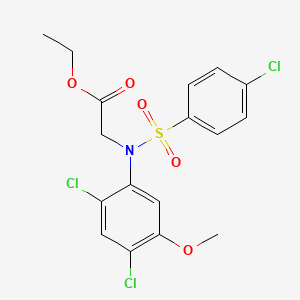
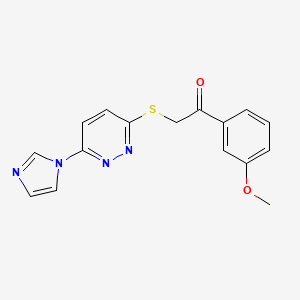

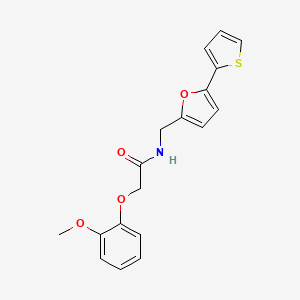


![2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol](/img/structure/B2915761.png)
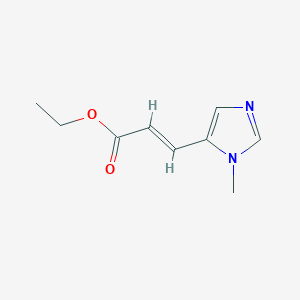
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2915766.png)

